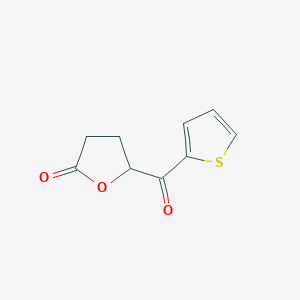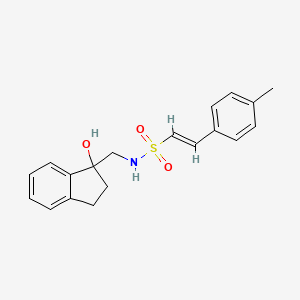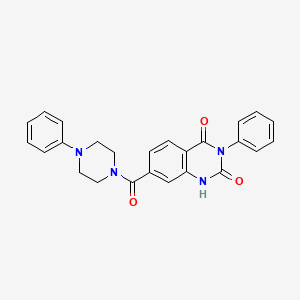
5-(Thiophene-2-carbonyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Thiophene-2-carbonyl)oxolan-2-one is a useful research compound. Its molecular formula is C9H8O3S and its molecular weight is 196.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thiyl Radicals in Organic Synthesis
The study by Dénès et al. (2014) provides insight into the role of thiyl radicals in organic synthesis, particularly in the formation of complex structures like 1,2-dioxolanes through radical reactions. The research elaborates on the selective addition of thiyl radicals to conjugated dienes and the stereoselective cyclization processes, which are crucial for synthesizing structurally complex endoperoxides with potential antimalarial activity (Dénès, Pichowicz, Povie, & Renaud, 2014).
Green Chemistry Approaches
Yadav and Yadav (2015) reported a visible-light-induced synthesis of 5-aryl-2-imino-1,3-oxathiolanes from styrenes, showcasing an environmentally friendly methodology. This protocol highlights the formation of C–S bonds followed by intramolecular C–O heterocyclization, using air and visible light as green reagents, underscoring the application of thiophene derivatives in sustainable chemical processes (Yadav & Yadav, 2015).
Synthesis and Structural Characterization
Dai, Day, and Noftle (2003) focused on the synthesis and structural characterization of thiophene imides, exploring the effects of carbonyl group orientation on the acidity and polymerization potential of these compounds. This research contributes to a better understanding of the structural properties of thiophene derivatives, which is essential for designing materials with specific electronic and optical properties (Dai, Day, & Noftle, 2003).
Novel Reagents and Polymer Synthesis
The work by Ramage et al. (1984) on the application of 1-oxo-1-chlorophospholane as a novel reagent for peptide bond formation illustrates the utility of thiophene derivatives in facilitating complex biochemical reactions, thereby expanding the toolkit for peptide synthesis (Ramage, Ashton, Hopton, & Parrott, 1984).
Electrochromic Polymers and Organic Electronics
The development of high-contrast electrochromic polymers based on alkyl-derivatized poly(3,4-ethylenedioxythiophenes) by Sankaran and Reynolds (1997) showcases the application of thiophene derivatives in creating advanced materials for organic electronics. These polymers exhibit significant changes in coloration and transparency upon electrical stimulation, demonstrating the potential of thiophene-based materials in smart window technologies and electronic displays (Sankaran & Reynolds, 1997).
Propriétés
IUPAC Name |
5-(thiophene-2-carbonyl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c10-8-4-3-6(12-8)9(11)7-2-1-5-13-7/h1-2,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAACCVKWVSDZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-phenyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2973124.png)

![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide](/img/structure/B2973127.png)
![1-{[(1,3-Benzoxazol-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B2973128.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2973129.png)
![6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2973130.png)
![7-[(furan-2-yl)methyl]-N-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2973131.png)
![8-(2-Chlorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2973132.png)


![N-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2973138.png)
![N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)prop-2-enamide](/img/structure/B2973142.png)
![4-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2973144.png)
![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2973146.png)
